molecular formula C14H15N5O2S2 B2839522 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034338-25-3

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2839522
CAS No.: 2034338-25-3
M. Wt: 349.43
InChI Key: HPJATGPLEBJRRZ-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyridine core linked via a methyl group to a benzo[c][1,2,5]thiadiazole sulfonamide moiety. This structure combines a bicyclic aromatic system (benzo[c][1,2,5]thiadiazole) with a sulfonamide group, a functional class known for diverse bioactivity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c20-23(21,13-6-3-4-11-14(13)18-22-17-11)16-9-10-8-15-19-7-2-1-5-12(10)19/h3-4,6,8,16H,1-2,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJATGPLEBJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the tetrahydropyrazolo[1,5-a]pyridine core: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a sydnone and a propargylic acid amide, followed by hydrogenation.

    Synthesis of the benzo[c][1,2,5]thiadiazole moiety: This involves the reaction of appropriate aromatic precursors with sulfur and nitrogen sources under controlled conditions.

    Coupling of the two moieties: The final step involves the formation of the sulfonamide linkage, typically through the reaction of a sulfonyl chloride derivative with the amine group of the tetrahydropyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

2.2. Sulfonamide Linkage

The benzo[c] thiadiazole-4-sulfonamide group is introduced via:

  • Sulfonation : Chlorosulfonylation of benzo[c] thiadiazole followed by amidation with primary/secondary amines .

  • Coupling Reactions : Copper-catalyzed Ullmann or Buchwald-Hartwig coupling to attach the sulfonamide group to the pyrazolo-pyridine core .

3.1. Nucleophilic Substitution at Sulfonamide

The sulfonamide group undergoes reactions with electrophiles:

Reaction TypeConditionsProductYieldSource
Alkylation R-X, K₂CO₃, DMFN-Alkyl sulfonamide60–85%
Acylation Acyl chloride, NEt₃N-Acyl sulfonamide70–90%

3.2. Electrophilic Aromatic Substitution

The thiadiazole ring participates in regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position .

  • Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .

3.3. Hydrogen-Bonding Interactions

The sulfonamide’s NH group forms strong hydrogen bonds (2.7–2.8 Å) with biological targets, mimicking carboxylate bioisosteres (Figure 9 in ).

4.1. Transition Metal-Catalyzed Coupling

CatalystReactionApplicationSource
Cu(OTf)₂Sonogashira couplingAlkyne functionalization
Pd(PPh₃)₄Suzuki-MiyauraBiaryl synthesis

4.2. Oxidative Cyclization

DBU-assisted [3+2] cycloadditions with α,β-unsaturated hydrazones yield fused pyrazole derivatives (Scheme 14 in ).

Stability and Degradation

  • Acidic Hydrolysis : The sulfonamide linkage is stable under mild acid (pH 3–5) but cleaves in concentrated HCl .

  • Photodegradation : Thiadiazole ring undergoes photolytic cleavage under UV light (λ = 254 nm) .

Biological Interactions

  • Metal Chelation : The thiadiazole sulfonamide binds Zn²⁺ in enzyme active sites (e.g., angiotensin-converting enzyme) .

  • Enzyme Inhibition : Pyrazolo-pyridine derivatives inhibit Bruton’s tyrosine kinase (BTK) via hydrogen bonding (IC₅₀ = 0.01 μM) .

Comparative Reactivity Table

Functional GroupReactivityExample Transformation
Pyrazolo-pyridineNucleophilic substitutionMethylation at N1
ThiadiazoleElectrophilic substitutionNitration at C5
SulfonamideAcylation/AlkylationN-Acetyl derivatives

Scientific Research Applications

Chemistry

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide serves as a scaffold for synthesizing diverse chemical libraries aimed at drug discovery. Its unique structural features allow for the modification of functional groups to explore new chemical entities with potential therapeutic effects.

Biology

The compound's derivatives are investigated for their biological activities:

  • Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors to alter their activity and provide therapeutic benefits.

Medicine

Research indicates that this compound has potential therapeutic applications:

  • Antiviral Activity : Derivatives have been shown to act as core protein allosteric modulators for the hepatitis B virus.
  • Anticancer Properties : The compound is being explored for its ability to inhibit cancer cell proliferation through enzyme modulation.

Industry

Due to its unique structure and properties, this compound is valuable in developing agrochemicals and other industrial applications. Its ability to interact with biological systems makes it a candidate for designing environmentally friendly pesticides.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of a derivative of this compound against hepatitis B virus. The findings indicated that the compound effectively inhibited viral replication by binding to the core protein and altering its function.

Case Study 2: Anticancer Research

In another study focused on cancer therapeutics, derivatives of this compound were tested for their efficacy in inhibiting specific enzymes linked to tumor growth. Results showed promising inhibition rates compared to standard treatments.

Mechanism of Action

The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups/Substituents Key Structural Differences Potential Relevance
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Pyrazolo[1,5-a]pyridine (tetrahydro) Benzo[c][1,2,5]thiadiazole sulfonamide Rigid sulfonamide-linked bicyclic system Enzyme inhibition, receptor antagonism
Atulliflaponum (WHO INN) Pyrazolo[1,5-a]pyrazine (tetrahydro) Cyclohexane-carboxamide, 5-methylpyrazole Pyrazine core, carboxamide vs. sulfonamide Anti-inflammatory, kinase modulation
(7S)-2-(4-Phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine (tetrahydro) Phenoxyphenyl, propenoyl-piperidine carboxamide Pyrimidine core, bulky substituents Targeted covalent inhibitors (e.g., BTK)

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyridine (Target Compound): The pyridine ring provides a single nitrogen atom in the aromatic system, influencing electron distribution and hydrogen-bonding capacity.
  • Atulliflaponum (Pyrazolo[1,5-a]pyrazine) : The pyrazine core introduces a second nitrogen atom, increasing polarity and hydrogen-bond acceptor capacity. This modification may enhance interactions with polar enzyme pockets .

Functional Group Impact

  • Sulfonamide (Target Compound) : The sulfonamide group is highly acidic (pKa ~10–11), favoring ionization at physiological pH, which may improve water solubility and membrane permeability compared to carboxamides. Sulfonamides are prevalent in carbonic anhydrase and protease inhibitors .
  • Carboxamide (Atulliflaponum and ): Carboxamides are less acidic (pKa ~17–20) and can participate in stronger hydrogen-bonding networks due to their dual H-bond donor/acceptor capability. This feature is critical for kinase inhibitor design, as seen in Atulliflaponum’s proposed mechanism .

Substituent Effects

  • The benzo[c][1,2,5]thiadiazole group in the target compound introduces a planar, electron-deficient aromatic system, which may promote π-π stacking with protein aromatic residues or DNA bases. In contrast, the phenoxyphenyl group in ’s compound adds hydrophobicity and steric bulk, likely influencing bioavailability and target selectivity .

Research Findings and Hypotheses

  • Atulliflaponum : Carboxamide-linked analogs are explored for kinase inhibition (e.g., JAK/STAT pathways) due to pyrazine’s compatibility with ATP-binding pockets .
  • Target Compound : The sulfonamide group and benzo-thiadiazole system may favor carbonic anhydrase IX/XII inhibition, a target in cancer therapy, though experimental validation is needed .

Q & A

Q. What are the key synthetic strategies for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions such as solvent choice (e.g., ethanol or DMF), temperature, and catalysts. Reaction progress is monitored via thin-layer chromatography (TLC) to identify intermediates and minimize side products. Post-synthesis purification often employs recrystallization or column chromatography. Yield optimization may involve iterative adjustments to stoichiometry and reaction time, as demonstrated in similar pyrazole-sulfonamide syntheses .

Q. How is the structural identity of the compound validated?

Structural confirmation relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, particularly for the tetrahydropyrazolo-pyridine and benzothiadiazole moieties.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Functional groups like sulfonamide (-SO₂NH-) and aromatic C-H bonds are validated .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screens include:

  • Antimicrobial assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition studies: For example, 14-α-demethylase lanosterol (a fungal enzyme) via spectrophotometric activity assays.
  • Cytotoxicity profiling: MTT assays on mammalian cell lines to gauge therapeutic windows .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets?

Molecular docking (e.g., using AutoDock Vina) models interactions between the compound and target proteins (e.g., 3LD6 PDB entry for 14-α-demethylase). Key steps:

  • Prepare ligand (compound) and receptor (protein) files, ensuring proper protonation states.
  • Define binding pockets based on catalytic sites or known inhibitor interactions.
  • Validate docking protocols with co-crystallized ligands to ensure scoring function reliability .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling: Assess solubility (shake-flask method), plasma stability (LC-MS/MS), and membrane permeability (Caco-2 assays).
  • Metabolite identification: Incubate the compound with liver microsomes and analyze metabolites via HPLC-MS.
  • Structural analogs: Synthesize derivatives with improved logP or reduced metabolic liabilities, guided by SAR studies .

Q. What experimental designs are critical for structure-activity relationship (SAR) studies?

  • Core modifications: Vary substituents on the pyrazolo-pyridine ring (e.g., methyl, chloro) to probe steric/electronic effects.
  • Linker optimization: Replace the methylene bridge with ethylene or amide groups to alter flexibility.
  • Bioisosteric replacement: Substitute benzothiadiazole with triazole or thieno-pyridine to assess heterocycle impact on potency .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity: Expose to UV/visible light and track photodegradation products .

Q. What strategies validate synergistic effects with other therapeutic agents?

  • Checkerboard assays: Combine the compound with antibiotics (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic studies: Use transcriptomics or proteomics to identify pathways enhanced by combination therapy.
  • In vivo models: Test efficacy in murine infection models with monotherapy vs. combination regimens .

Methodological Notes

  • Contradiction Management: Conflicting data (e.g., high in vitro potency but low in vivo efficacy) require iterative hypothesis testing, such as modifying formulation (e.g., nanoencapsulation) or adjusting dosing regimens .
  • Advanced Characterization: X-ray crystallography or cryo-EM can resolve binding modes if docking predictions are ambiguous.

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